molecular formula C20H18N2O3 B2376125 1-benzyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde CAS No. 956508-53-5

1-benzyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2376125
CAS No.: 956508-53-5
M. Wt: 334.375
InChI Key: UKZGPUTYLLJPTL-UHFFFAOYSA-N
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Description

1-benzyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Synthesis Techniques and Molecular Structures : Cuartas et al. (2017) described the synthesis of reduced bipyrazoles from pyrazole precursors, including a molecule similar to the one . This study provided insights into the molecular structures and supramolecular assembly of these compounds, highlighting their potential in chemical synthesis and materials science (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

  • Novel Heterocycles Synthesis : Baashen, Abdel-Wahab, and El‐Hiti (2017) utilized a precursor similar to the compound to synthesize novel heterocycles. This research underscores the compound's role in developing new chemical entities, potentially useful in various pharmaceutical and industrial applications (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

  • Antimicrobial and Biological Activity : Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and evaluated their antimicrobial activity, indicating the compound's potential in creating biologically active substances (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

  • Antioxidant and Anti-inflammatory Properties : Sudha, Subbaiah, and Mahalakshmi (2021) investigated derivatives of a similar compound for their antioxidant and anti-inflammatory activities. This study showcases its potential in medicinal chemistry, particularly in designing new therapeutic agents (Sudha, Subbaiah, & Mahalakshmi, 2021).

Properties

IUPAC Name

1-benzyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-14-17-13-22(12-15-5-2-1-3-6-15)21-20(17)16-7-8-18-19(11-16)25-10-4-9-24-18/h1-3,5-8,11,13-14H,4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZGPUTYLLJPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=NN(C=C3C=O)CC4=CC=CC=C4)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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